molecular formula C13H19F2N3S B8139501 4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole

4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole

Cat. No.: B8139501
M. Wt: 287.37 g/mol
InChI Key: IREFKGCVTLVIRA-UHFFFAOYSA-N
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Description

4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole: is a complex organic compound characterized by its unique molecular structure, which includes a difluoro-diazaspiro[4.5]decan ring system and a methylthiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to first synthesize the 10,10-difluoro-2,7-diazaspiro[4.5]decan methylthiazole group. Reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the difluoro-diazaspiro[4.5]decan ring to introduce different functional groups.

  • Substitution: : Nucleophilic substitution reactions can be used to modify the spirocyclic core or the thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Reduced derivatives of the spirocyclic core.

  • Substitution: : Substituted derivatives of the spirocyclic core or thiazole ring.

Scientific Research Applications

4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole: has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole: can be compared to other similar compounds, such as:

  • 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one: : Both compounds share the spirocyclic core but differ in the substituents on the core structure.

  • 7-Boc-10,10-difluoro-2,7-diaza-spiro[4.5]decan-1-one: : Similar difluoro-diazaspiro[4.5]decan core but with different functional groups.

The uniqueness of This compound

Properties

IUPAC Name

4-[(6,6-difluoro-2,9-diazaspiro[4.5]decan-2-yl)methyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2N3S/c1-10-17-11(7-19-10)6-18-5-3-12(9-18)8-16-4-2-13(12,14)15/h7,16H,2-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREFKGCVTLVIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCC3(C2)CNCCC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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